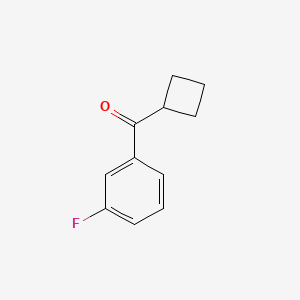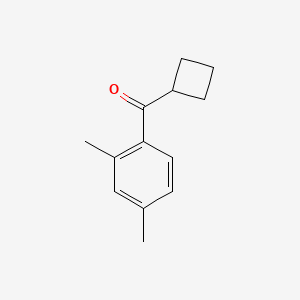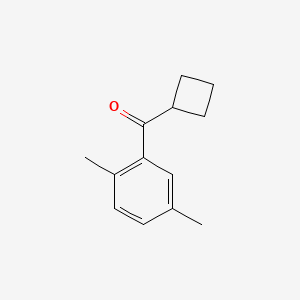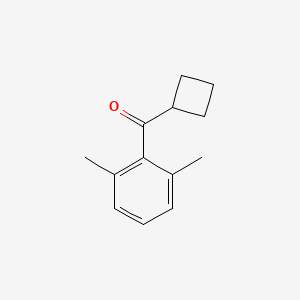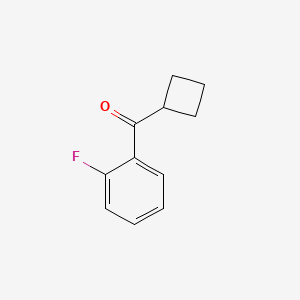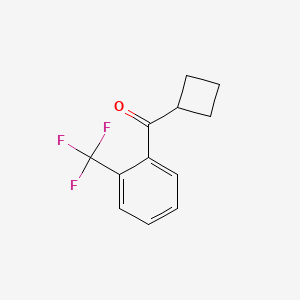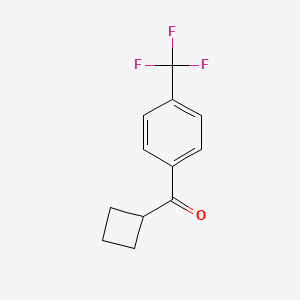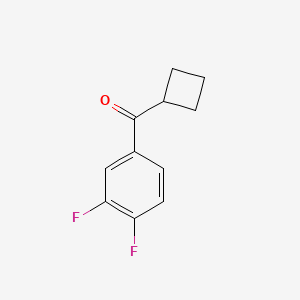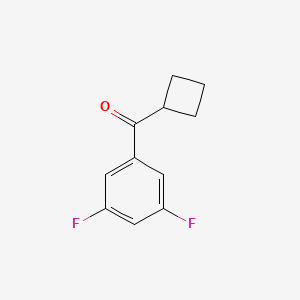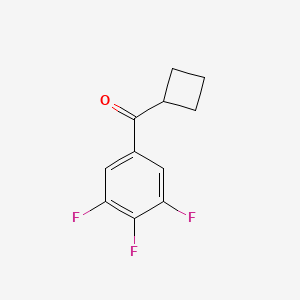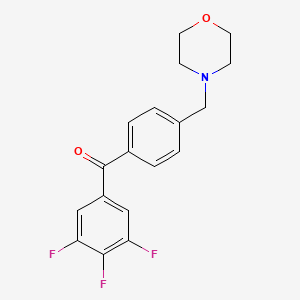
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4’-Morpholinomethyl-3,4,5-trifluorobenzophenone” is a chemical compound with the CAS Number: 898770-71-3 . It has a molecular weight of 335.33 and its molecular formula is C18H16F3NO2 . The IUPAC name for this compound is [4- (4-morpholinylmethyl)phenyl] (3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “4’-Morpholinomethyl-3,4,5-trifluorobenzophenone” is 1S/C18H16F3NO2/c19-15-9-14 (10-16 (20)17 (15)21)18 (23)13-3-1-12 (2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 . This code provides a standard way to encode the compound’s molecular structure and is used in many chemical databases.Scientific Research Applications
1. Molecular Interaction Studies
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone and its derivatives have been studied for their molecular interactions. For instance, research involving derivatives of 1,2,4-triazoles, including morpholinomethyl compounds, focused on characterizing different intermolecular interactions such as C–H⋯O, C–H⋯SC, and π⋯π interactions, important in understanding molecular behavior and design (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Synthesis of Novel Compounds
The compound and its related structures have been utilized in the synthesis of novel chemical compounds. For example, N-Morpholinomethyl-5-lithiotetrazole was used to develop a method for preparing 5-(1-hydroxyalkyl)tetrazoles, demonstrating broad substrate scope and functional group tolerance in chemical synthesis (Alexakos & Wardrop, 2019).
3. Vasorelaxant Agents Development
Research into benzofuran-morpholinomethyl-pyrazoline hybrids, which include morpholinomethyl compounds, has led to the discovery of significant vasodilatation properties. These compounds have been evaluated for their potential as vasorelaxant agents (Hassan, Rahman, Saleh, & Jaleel, 2014).
4. Photophysical Characterization
The photophysical properties of compounds containing morpholinomethyl groups have been a subject of study. For instance, the photobehavior of certain benzophenone derivatives, including those with morpholinomethyl structures, was investigated to understand their behavior under different light conditions, which is crucial in fields like photopharmacology (Jornet, Tormos, & Miranda, 2011).
5. Antimicrobial Activities
Studies have been conducted on the antimicrobial properties of morpholinomethyl derivatives. For example, research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline demonstrated good antimicrobial activity, highlighting the potential of these compounds in medical applications (Janakiramudu et al., 2017).
properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUYHVFHTJGZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642661 |
Source


|
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone | |
CAS RN |
898770-71-3 |
Source


|
| Record name | Methanone, [4-(4-morpholinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

